Ethyl (2-methylcyclohexyl)glycinate
Description
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 2-[(2-methylcyclohexyl)amino]acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)8-12-10-7-5-4-6-9(10)2/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
JJFPNKFFJNYTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1CCCCC1C |
Origin of Product |
United States |
Preparation Methods
Synthesis of (1R,2S,5R)-2-Isopropyl-5-Methylcyclohexyl 2-Bromoacetate
The bromoacetate ester route begins with the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate, a critical intermediate. As detailed by and, this step involves the reaction of (−)-menthol with bromoacetyl bromide in dichloromethane (CH₂Cl₂) under basic conditions. Anhydrous sodium carbonate (Na₂CO₃) is employed to neutralize hydrogen bromide (HBr) generated during the reaction. The mixture is stirred for 4–6 hours at 0–25°C, followed by filtration and solvent removal under reduced pressure. This procedure yields the bromoester as a colorless oil with 96% purity, requiring no further purification in most cases.
Key reaction parameters include:
- Molar ratio : 1:1 menthol to bromoacetyl bromide.
- Temperature : 0°C initially, transitioning to room temperature.
- Solvent : Dichloromethane for optimal solubility and reaction kinetics.
Nucleophilic Substitution with Ethyl Glycinate
The bromoacetate intermediate undergoes nucleophilic substitution with ethyl glycinate to form the target compound. In a representative procedure, ethyl glycinate hydrochloride is dissolved in ethyl acetate (EtOAc) with sodium hydroxide (NaOH) and anhydrous sodium sulfate (Na₂SO₄). The bromoester is added dropwise, and the mixture is stirred for 6 hours at room temperature. Excess amine is removed via fractional distillation, followed by vacuum distillation to isolate the product. Yields range from 42% to 90%, depending on the volatility of the amine and reaction scale.
Notably, secondary amines like dibutylamine require longer reaction times (up to 6 hours) and higher temperatures (40–50°C) to achieve complete conversion. Nuclear magnetic resonance (NMR) data confirm product identity, with characteristic signals at δ 3.27 ppm (singlet, 2H, CH₂N) and δ 171.2 ppm (carbonyl carbon).
Acylation Method via Menthyl Formyl Chloride
Preparation of Menthyl Formyl Chloride
An alternative route, described in patent literature, involves the synthesis of menthyl formyl chloride from menthyl carboxylic acid. The acid is dissolved in toluene or isopropyl ether, followed by the addition of phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). The reaction proceeds at 50–60°C for 1.5–2 hours, yielding menthyl formyl chloride with near-quantitative conversion. Excess reagents are removed under vacuum, leaving the chloride as a reactive intermediate.
Reaction with Ethyl Glycinate
The menthyl formyl chloride is subsequently reacted with glycine ethyl ester hydrochloride in aqueous sodium hydroxide. The mixture is maintained at 20–25°C to prevent hydrolysis, and the product is extracted into an organic phase (e.g., ethyl acetate). Crystallization and vacuum drying yield Ethyl (2-methylcyclohexyl)glycinate with 97.62% purity and a melting point of 79.8–80.4°C. This method emphasizes scalability, with a 500 mL flask producing 92.9 g of product in a single batch.
Comparative Analysis of Synthetic Routes
The bromoacetate route offers flexibility in amine selection, enabling the synthesis of diverse glycinate derivatives. However, its lower yield and longer reaction times limit industrial applicability. In contrast, the acylation method achieves superior yields and shorter durations but requires stringent temperature control to avoid side reactions.
Mechanistic and Kinetic Considerations
Both routes proceed via distinct mechanisms:
- Bromoacetate alkylation : An SN2 displacement where ethyl glycinate acts as a nucleophile, attacking the electrophilic carbon adjacent to bromine.
- Acylation : A nucleophilic acyl substitution where the amine group of glycine ethyl ester attacks the carbonyl carbon of menthyl formyl chloride.
Kinetic studies reveal that the bromoacetate route is rate-limited by amine nucleophilicity, while the acylation method depends on chloride leaving-group ability. These insights inform catalyst selection and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methylcyclohexyl)glycinate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycine and the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The cyclohexyl ring can undergo oxidation to form ketones or reduction to form more saturated compounds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Common nucleophiles include amines, thiols, and halides, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Hydrolysis: Glycine and ethanol.
Substitution: Various substituted glycinates depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: More saturated cyclohexyl derivatives.
Scientific Research Applications
Ethyl (2-methylcyclohexyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl (2-methylcyclohexyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Substituent Variations in Glycinate Esters
Ethyl (2-methylcyclohexyl)glycinate belongs to a broader class of alkyl glycinate esters. Key structural analogs include:
Key Observations :
- Reactivity: Boc-protected derivatives (e.g., Ethyl N-[2-Boc-amino)ethyl]glycinate) exhibit greater stability under acidic conditions, making them suitable for stepwise peptide synthesis .
- Toxicity : Ethyl N-(4-chlorophenyl)glycinate is classified as low-hazard under OSHA guidelines, whereas fluorinated analogs (e.g., perfluorooctyl derivatives) may pose environmental risks due to bioaccumulation .
Yield and Purity :
- Cyclohexyl-containing derivatives (e.g., Ethyl N-(5-cyano-2-dicyclohexylamino-6-oxo-6H-1,3-oxazin-4-yl)glycinate) achieve moderate yields (~50%) due to steric hindrance .
- Aromatic derivatives (e.g., pyrrole derivatives from 3-formylchromone and ethyl glycinate) often form mixtures, requiring chromatographic separation .
Physicochemical Properties
Comparative data for select glycinate esters:
Notable Gaps: Limited data exist for the target compound’s melting point and acute toxicity, highlighting a need for further characterization .
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl (2-methylcyclohexyl)glycinate?
The synthesis often involves condensation reactions between glycine derivatives and aldehydes or ketones. For example, glycine ethyl ester reacts with 3-formylchromone in refluxing toluene with catalytic p-toluenesulfonic acid (TsOH), yielding pyridine or pyrrole derivatives depending on the substituents . Key parameters include solvent choice (e.g., toluene), temperature (reflux conditions), and acid catalysis. Reaction selectivity can be influenced by steric effects; bulkier substituents favor pyrrole formation over pyridines .
Q. How should researchers characterize the purity and identity of this compound?
Standard characterization includes:
- Melting point : 51–55°C (lit.) .
- Spectroscopic data : IR and NMR to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹).
- Chromatography : GC or HPLC with ≥97.5% purity via non-aqueous titration .
- Elemental analysis : Match calculated vs. observed C, H, N percentages. For reproducibility, disclose all conditions in the "Experimental" section per journal guidelines .
Q. What safety protocols are critical when handling this compound?
- Skin protection : Use chemically resistant gloves (e.g., nitrile) and inspect for defects before use. Avoid direct contact, as analogs like methyl 2-hydroxyacetate require strict glove protocols .
- Respiratory protection : Use fume hoods or respirators if vapor pressure exceeds safe thresholds (e.g., 2.65E-05 mmHg at 25°C for related glycinate esters) .
- Storage : Keep at 2–8°C in airtight containers to prevent moisture sensitivity .
Advanced Research Questions
Q. How can reaction pathways be controlled to avoid byproducts like pyrroles or pyridines?
Competing pathways arise from substituent effects. For example, α-aminoacetonitrile selectively forms pyridines, while alanine ethyl ester favors pyrroles due to steric hindrance . Advanced strategies include:
- Solvent modulation : Polar aprotic solvents may suppress cyclization.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., TsOH) alter reaction kinetics.
- Stoichiometry : Limiting aldehyde equivalents reduces condensation side reactions.
Q. How should researchers address contradictions in reported melting points or spectroscopic data?
Discrepancies may arise from polymorphic forms or impurities. For example, Ethyl (diphenylmethylene)glycinate has a reported melting point of 51–53°C but may vary with crystallization solvents. To resolve contradictions:
Q. What methodologies enable the use of this compound in bioactive compound development?
Structural analogs, such as ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)phenyl)carbamoyl)phenyl)glycinate, show insecticidal activity via meta-diamide motifs . To optimize bioactivity:
- Derivatization : Introduce halogen or fluorinated groups to enhance target binding.
- Structure-activity relationships (SAR) : Test substituent effects on cyclohexyl or glycinate moieties.
- In silico modeling : Predict binding affinity with enzymes (e.g., acetylcholinesterase) using DFT or docking simulations.
Methodological Best Practices
- Reproducibility : Document all synthetic steps, including catalyst batches and solvent grades .
- Data reporting : Use tables for physical properties (e.g., density: 1.04 g/cm³; refractive index: 1.542) .
- Ethical compliance : Adhere to chemical safety regulations (e.g., EU REACH restrictions on glycinate derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
